

Aclerastide: A Dual-Action Angiotensin II Peptide Analog in Tissue Regeneration

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aclerastide (also known as DSC-127 or NorLeu³-A(1-7)) is a synthetic peptide analog of the endogenous hormone Angiotensin II. Developed with the initial promise of promoting tissue regeneration, particularly in the context of chronic wounds such as diabetic foot ulcers, its clinical development was ultimately halted. This technical guide provides a comprehensive overview of aclerastide, detailing its mechanism of action, the intricate signaling pathways it modulates, and a summary of key preclinical findings. The paradoxical nature of aclerastide's effects, simultaneously promoting certain aspects of healing while exacerbating detrimental enzymatic activity, offers valuable insights for future drug development in the field of regenerative medicine.

Introduction

Chronic wounds represent a significant and growing challenge in healthcare, driven by the increasing prevalence of conditions like diabetes mellitus. **Aclerastide**, a peptide analog of Angiotensin II, emerged as a potential therapeutic agent designed to accelerate the healing of such wounds.[1] As NorLeu³-Angiotensin (1-7), it is an analog of the naturally occurring peptide, Angiotensin (1-7). Preclinical studies initially demonstrated its efficacy in promoting wound closure through mechanisms including the induction of progenitor cell proliferation, accelerated vascularization, and enhanced collagen deposition.[2] However, despite these promising early results, **aclerastide** failed to demonstrate efficacy in Phase III clinical trials for



the treatment of diabetic foot ulcers, leading to the cessation of its development.[3][4] This guide delves into the scientific underpinnings of **aclerastide**'s function, exploring the dual signaling pathways that contribute to its complex and ultimately contradictory biological effects.

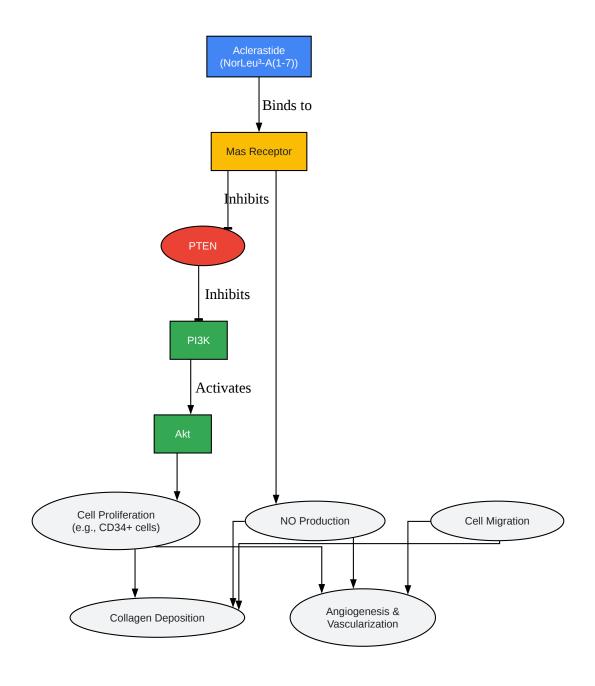
Mechanism of Action: A Tale of Two Pathways

Aclerastide exerts its effects by interacting with the Renin-Angiotensin System (RAS), a critical regulator of blood pressure, fluid balance, and cellular growth.[5] Specifically, as an analog of Angiotensin (1-7), it is believed to primarily interact with the Mas receptor, a G protein-coupled receptor that often counteracts the effects of the classical Angiotensin II Type 1 (AT1) receptor. [6][7] However, the biological activity of aclerastide is not solely beneficial for wound healing. Evidence suggests that it also triggers a detrimental pathway leading to increased levels of reactive oxygen species (ROS) and matrix metalloproteinase-9 (MMP-9), which are known to impair wound repair.[1][7]

The Pro-Healing Pathway

Activation of the Mas receptor by Angiotensin-(1-7) and its analogs is associated with several cellular responses conducive to tissue regeneration. This includes the stimulation of nitric oxide (NO) production, which promotes vasodilation and improves blood flow to the wound site.[6] Furthermore, the ACE2/Ang-(1-7)/Mas axis has been shown to stimulate the proliferation and migration of CD34+ progenitor cells, which are crucial for vascular repair.[8] This proproliferative effect may be mediated through the inhibition of Phosphatase and Tensin Homolog (PTEN), a negative regulator of the pro-survival PI3K/Akt signaling pathway.[8]





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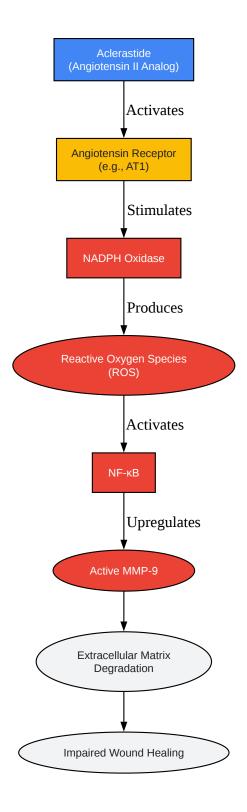
Figure 1: Aclerastide's Pro-Healing Signaling Pathway.



The Detrimental Pathway

In contrast to its beneficial effects, **aclerastide** also activates a signaling cascade that ultimately hinders wound healing. As an angiotensin II analog, it can stimulate NADPH oxidase, a key enzyme responsible for the production of ROS.[1][7][9] Elevated ROS levels create a state of oxidative stress, which can lead to the activation of transcription factors like NF-κB.[1] This, in turn, upregulates the expression and activity of MMP-9, a protease that degrades the extracellular matrix and impairs tissue regeneration.[1][7] The increased MMP-9 activity is considered a primary contributor to the clinical failure of **aclerastide**.[10][11]





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Figure 2: Aclerastide's Detrimental Signaling Pathway.



Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the effects of **aclerastide** in a db/db mouse model of diabetic wound healing.

Table 1: Effect of Aclerastide on Wound Closure in db/db Mice

Treatment Group	Day 7 (% Wound Closure)	Day 10 (% Wound Closure)	Day 14 (% Wound Closure)
Vehicle	Not specified	Not statistically different from Aclerastide	Not statistically different from Aclerastide
Aclerastide (100 μ g/wound/day)	Not specified	No significant acceleration	No significant acceleration (p > 0.05)
ND-336 (MMP-9 Inhibitor)	Not specified	Significant acceleration (p = 0.008 vs Vehicle)	Significant acceleration (p = 0.0001 vs Vehicle)
Data adapted from Nguyen et al. (2018). [1]			

Table 2: Effect of Aclerastide on Reactive Oxygen Species (ROS) and Active MMP-9 Levels

Analyte	Day 1 (Fold Change vs. Vehicle)	Day 2 (Fold Change vs. Vehicle)	
Reactive Oxygen Species (ROS)	3.0	2.4	
Active MMP-9	2.7	2.5	
Data adapted from Nguyen et al. (2018).[1]			

Experimental Protocols

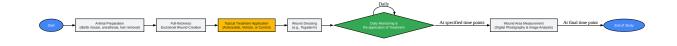


This section outlines the methodologies for the key experiments cited in the preclinical evaluation of **aclerastide**.

db/db Mouse Model of Diabetic Wound Healing

The db/db mouse is a widely used model for type 2 diabetes, characterized by obesity, hyperglycemia, and impaired wound healing.[1][12][13][14]

- Animal Model: Male or female db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J), typically 6 months of age and phenotypically obese, are used.[15]
- Wound Creation: Following anesthesia and dorsal hair removal, a full-thickness excisional wound (e.g., 8 mm diameter) is created on the dorsum.[1][12]
- Treatment: **Aclerastide** (e.g., 100 µg in a vehicle like sterile water) is applied topically to the wound daily for a specified period (e.g., 14 days).[1][16] A vehicle control group and a positive control group (e.g., an MMP-9 inhibitor) are included.[1]
- Wound Closure Analysis: The wound area is measured at regular intervals (e.g., days 0, 3, 7, 10, 14) using digital photography and image analysis software. Wound closure is expressed as the percentage of the original wound area that has healed.[1]



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Figure 3: Experimental Workflow for the db/db Mouse Wound Healing Model.

Quantification of Active MMP-9 using Batimastat Affinity Resin and Proteomics



This method allows for the specific isolation and quantification of the active forms of MMPs from tissue samples.

- Tissue Homogenization: Wound tissue samples are collected and homogenized in a suitable buffer.
- Affinity Chromatography: A 10-mg aliquot of the tissue homogenate is incubated with a batimastat-conjugated affinity resin (e.g., 100 μL) at 4°C for 2 hours.[11] Batimastat is a broad-spectrum MMP inhibitor that binds to the active site of MMPs.[17]
- Washing and Elution: The resin is washed to remove non-specifically bound proteins. The captured active MMPs are then eluted.
- Proteomic Analysis: The eluted proteins are subjected to mass spectrometry-based proteomics for identification and quantification.[11] Quantification can be performed using synthetic peptides as standards.[1]

In Situ Zymography for MMP-9 Activity

In situ zymography allows for the localization of MMP activity within tissue sections.[18][10][19] [20]

- Tissue Preparation: Fresh frozen, unfixed tissue sections are prepared.
- Substrate Incubation: The tissue sections are incubated with a quenched fluorescent substrate for MMP-9 (e.g., DQ-Gelatin). In its quenched state, the substrate is nonfluorescent.
- Enzymatic Cleavage and Fluorescence: Active MMP-9 in the tissue cleaves the substrate, releasing the fluorophore from the quencher and generating a fluorescent signal.
- Microscopy: The tissue sections are then visualized using fluorescence microscopy to detect the areas of MMP-9 activity.

Clinical Development and Discontinuation

Aclerastide progressed to Phase II and subsequently Phase III clinical trials for the treatment of diabetic foot ulcers.[2][21] However, in November 2015, the Phase III trials were terminated



due to a lack of efficacy based on the recommendation of the Data Monitoring Committee.[3][4] The primary endpoint of complete wound closure within 12 weeks was not met.[4] No safety concerns were attributed to the drug.[4]

Conclusion

Aclerastide serves as a compelling case study in the complexities of drug development, particularly in the field of regenerative medicine. While it demonstrated promise in preclinical models by engaging pro-healing pathways associated with the Renin-Angiotensin System, its simultaneous activation of a detrimental cascade involving ROS and MMP-9 ultimately negated its therapeutic potential. This dual-action mechanism underscores the importance of a thorough understanding of all downstream signaling events of a drug candidate. The story of aclerastide provides valuable lessons for the design of future therapies for chronic wounds, highlighting the need for highly specific agents that can selectively promote regenerative processes without triggering counterproductive inflammatory and enzymatic responses.

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